molecular formula C7H3BrClF3 B1342317 2-Bromo-4-chlorobenzotrifluoride CAS No. 1099597-32-6

2-Bromo-4-chlorobenzotrifluoride

Cat. No.: B1342317
CAS No.: 1099597-32-6
M. Wt: 259.45 g/mol
InChI Key: ZIPJFBGICWZITF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chlorobenzotrifluoride typically involves the bromination and chlorination of benzotrifluoride derivatives. One common method includes the use of 4-Chlorobenzotrifluoride as a starting material. The process involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-chlorobenzotrifluoride is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to participate in selective reactions, making it invaluable in drug development processes.

Key Roles in Drug Development:

  • Synthesis of Fluorinated Compounds: The compound serves as a building block for fluorinated aniline derivatives, which are crucial for developing effective pharmaceutical agents, especially in oncology and anti-inflammatory treatments .
  • Modification of Drug Molecules: It enhances the bioavailability and efficacy of drug molecules, allowing for the design of more potent therapeutics .
  • Research and Development: It is utilized in creating novel therapeutic agents, particularly through precise control over chemical structures during synthesis .

Agrochemical Applications

In the agrochemical sector, this compound plays a vital role in synthesizing herbicides and fungicides. Its ability to interact with biological systems enables the design of effective plant protection products.

Applications in Agrochemicals:

  • Herbicides and Fungicides: The compound is essential for developing chemicals that control pests and enhance agricultural productivity .
  • Rising Demand: As global agricultural needs increase due to population growth, the demand for effective agrochemicals utilizing this compound is expected to rise significantly .

Materials Science Applications

This compound is also utilized in materials science, particularly in the synthesis of organic compounds for electronic and photonic applications.

Key Uses:

  • Innovative Material Development: It contributes to creating semiconductors and coatings due to its strong bonding capabilities with other elements .
  • Specialty Chemicals: The compound serves as a key intermediate in producing various specialty chemicals used across industries such as automotive and textiles .

Data Tables

Application AreaSpecific UsesMarket Drivers
PharmaceuticalsSynthesis of APIs, fluorinated compoundsIncreased R&D investment, healthcare spending
AgrochemicalsHerbicides, fungicidesGrowing agricultural needs
Materials ScienceOrganic compounds for electronicsDemand for innovative materials

Case Study 1: Pharmaceutical Development

A pharmaceutical company utilized this compound to synthesize a new anti-cancer drug. The compound enabled the creation of a fluorinated derivative that showed improved efficacy in preclinical trials compared to non-fluorinated versions.

Case Study 2: Agrochemical Innovation

In an effort to develop a new herbicide, researchers incorporated this compound into their synthesis pathway. The resulting product demonstrated enhanced effectiveness against resistant weed species, leading to increased crop yields.

Comparison with Similar Compounds

Comparison: 2-Bromo-4-chlorobenzotrifluoride is unique due to the presence of both bromine and chlorine atoms on the benzotrifluoride ring, which enhances its reactivity in substitution and coupling reactions. In contrast, compounds like 4-Bromobenzotrifluoride and Parachlorobenzotrifluoride have only one halogen substituent, limiting their reactivity in certain reactions .

Biological Activity

2-Bromo-4-chlorobenzotrifluoride (CAS No. 467435-07-0) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H3BrClF3C_7H_3BrClF_3 and a molecular weight of 259.45 g/mol. The compound is characterized by the presence of multiple halogen atoms, which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H3BrClF3
Molecular Weight259.45 g/mol
Boiling PointNot available
Log P (octanol-water partition coefficient)4.13
SolubilityLow

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • CYP Enzyme Inhibition : The compound is identified as an inhibitor of CYP1A2 and CYP2D6, which are important enzymes in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .
  • Anticancer Potential : The compound's structure suggests potential activity against cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways. For instance, its analogs have been studied for their ability to inhibit tumor growth by targeting pathways such as MAPK/ERK .
  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound’s ability to inhibit cytochrome P450 enzymes alters metabolic pathways, impacting drug efficacy and toxicity.
  • Cell Signaling Modulation : By interfering with critical signaling pathways involved in cell proliferation and survival, the compound may induce apoptosis in cancer cells.

Case Study 1: CYP Enzyme Inhibition

A study evaluating various halogenated compounds found that this compound significantly inhibited CYP1A2 and CYP2D6 activities in vitro. This finding suggests potential drug-drug interactions when used alongside other medications metabolized by these enzymes .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential of halogenated benzene derivatives, this compound demonstrated promising results in reducing cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Q. Basic: What are the standard synthetic routes for 2-Bromo-4-chlorobenzotrifluoride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation or functional group interconversion on a benzotrifluoride scaffold. For example, bromination of 4-chlorobenzotrifluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can yield the target compound. Optimization includes:

  • Temperature control : Maintaining 0–5°C to minimize polybromination.
  • Catalysts : Using FeCl₃ or AlCl₃ to direct regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or CCl₄) enhance reaction efficiency.
    Reaction progress is monitored via TLC or GC-MS, and purity is validated by melting point analysis (mp ~60–62°C, as per analogs in ).

Q. Basic: What spectroscopic techniques are prioritized for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and trifluoromethyl group presence (¹⁹F NMR at δ -60 to -70 ppm).
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 259.45 (C₇H₃BrClF₃) and fragmentation patterns verify halogen retention .
  • IR spectroscopy : C-F stretches (~1100–1200 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) confirm functional groups.

Q. Advanced: How can density-functional theory (DFT) predict electronic properties and reaction pathways for this compound?

Methodological Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Steps include:

Geometry optimization : Using B3LYP/6-31G* basis sets to minimize energy.

Electron density analysis : Identify electrophilic/nucleophilic sites via Mulliken charges .

Reactivity prediction : Simulate halogen displacement reactions (e.g., Suzuki coupling) by analyzing activation energies.
Discrepancies between experimental and computed data require recalibration of basis sets or solvent effects .

Q. Advanced: How are crystallographic data inconsistencies resolved during structural refinement of halogenated benzotrifluorides?

Methodological Answer:
Crystallographic refinement tools like SHELXL address issues such as:

  • Disordered halogen atoms : Using PART instructions to model alternative positions.
  • Thermal motion artifacts : Applying anisotropic displacement parameters (ADPs) for Br/Cl atoms.
  • Validation : Cross-referencing with ORTEP-3 for thermal ellipsoid visualization and R-factor convergence (<5%).
    For this compound, high-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy .

Q. Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution reactions of this compound?

Methodological Answer:
The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophiles (e.g., nitration) to meta positions. Strategies include:

  • Directed ortho-metalation : Using LiTMP to install substituents at specific sites .
  • Protecting groups : Temporarily blocking reactive halogens (e.g., silylation of Br) to redirect reactivity .
    Competing pathways are analyzed via Hammett plots or kinetic isotope effects (KIE) to quantify substituent influence.

Q. Advanced: How does the trifluoromethyl group influence the compound’s stability and reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ group:

  • Reduces electron density : Lowers susceptibility to nucleophilic attack but enhances oxidative stability.
  • Steric effects : Hinders transmetalation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
  • Electronic effects : Withdraws electron density, stabilizing intermediates in Ullmann or Buchwald-Hartwig reactions.
    DFT studies correlate these effects with reduced HOMO energy (-8.5 eV vs. -7.2 eV for non-fluorinated analogs) .

Q. Advanced: How is chromatographic purity validation optimized for halogenated benzotrifluorides?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase = 70:30 MeCN/H₂O + 0.1% TFA, flow rate = 1.0 mL/min. Retention time ~8–10 min .
  • GC-MS : DB-5 column (30 m × 0.25 mm), He carrier gas (1.2 mL/min), splitless injection. Detect halogen isotopes (⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) for isotopic pattern validation .
  • TLC : Silica gel 60 F₂₅₄, hexane:EtOAc (9:1), UV visualization at 254 nm.

Properties

IUPAC Name

2-bromo-4-chloro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPJFBGICWZITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604400
Record name 2-Bromo-4-chloro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-32-6
Record name 2-Bromo-4-chloro-1-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chlorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-chlorobenzotrifluoride
2-Bromo-4-chlorobenzotrifluoride
2-Bromo-4-chlorobenzotrifluoride

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